molecular formula C6H12N2 B1461063 n-Methyl-3,4,5,6-tetrahydropyridin-2-amine CAS No. 3256-26-6

n-Methyl-3,4,5,6-tetrahydropyridin-2-amine

Cat. No. B1461063
CAS RN: 3256-26-6
M. Wt: 112.17 g/mol
InChI Key: COYBWDBKVQRBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3,4,5,6-tetrahydropyridin-2-amine, commonly known as Methyl-THP, is a chemical compound with potential applications in scientific research. It is a cyclic amine with a molecular formula of C6H13N and a molecular weight of 111.18 g/mol. Methyl-THP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.

Mechanism Of Action

Methyl-THP is believed to exert its effects by binding to specific receptors in the brain. It has been found to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Methyl-THP has also been shown to enhance the activity of the GABA receptor, which is involved in the regulation of anxiety and stress.

Biochemical And Physiological Effects

Methyl-THP has been found to exhibit various biochemical and physiological effects. It has been shown to enhance cognitive function, including learning and memory, by modulating the activity of the nicotinic acetylcholine receptor. Methyl-THP has also been found to have anxiolytic and antidepressant effects, possibly by enhancing the activity of the GABA receptor.

Advantages And Limitations For Lab Experiments

Methyl-THP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Methyl-THP has also been found to have relatively low toxicity, making it a safe compound for use in animal studies. However, one limitation of Methyl-THP is its limited selectivity for specific receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on Methyl-THP. One area of interest is the development of more selective ligands that target specific receptors in the brain. This could help to elucidate the specific roles of different receptors in cognitive and emotional processes. Another potential direction is the investigation of the long-term effects of Methyl-THP on brain function and behavior. This could provide insights into the potential therapeutic applications of Methyl-THP for cognitive and emotional disorders.

Scientific Research Applications

Methyl-THP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a ligand to study the function of different neurotransmitter receptors, including the nicotinic acetylcholine receptor and the GABA receptor. Methyl-THP has also been used to investigate the effects of different drugs on the central nervous system.

properties

IUPAC Name

N-methylpiperidin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-7-6-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYBWDBKVQRBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303342
Record name n-methyl-3,4,5,6-tetrahydropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-3,4,5,6-tetrahydropyridin-2-amine

CAS RN

3256-26-6
Record name NSC157920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-methyl-3,4,5,6-tetrahydropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine
Reactant of Route 4
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine
Reactant of Route 5
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine
Reactant of Route 6
n-Methyl-3,4,5,6-tetrahydropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.